molecular formula C15H17N3O3S B14600925 4-Amino-2-hydroxybenzoic acid;benzylthiourea CAS No. 60834-51-7

4-Amino-2-hydroxybenzoic acid;benzylthiourea

Katalognummer: B14600925
CAS-Nummer: 60834-51-7
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: QBTYQWHGIUGKDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-hydroxybenzoic acid;benzylthiourea is a compound that combines the properties of both 4-amino-2-hydroxybenzoic acid and benzylthiourea

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-hydroxybenzoic acid;benzylthiourea typically involves the reaction of 4-amino-2-hydroxybenzoic acid with benzylthiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of catalysts to speed up the reaction and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-hydroxybenzoic acid;benzylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-hydroxybenzoic acid;benzylthiourea has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-amino-2-hydroxybenzoic acid;benzylthiourea involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The benzylthiourea moiety can interact with enzymes and other proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-hydroxybenzoic acid: Known for its use in the synthesis of other compounds and its biological activities.

    Benzylthiourea: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Uniqueness

4-Amino-2-hydroxybenzoic acid;benzylthiourea is unique due to the combination of properties from both 4-amino-2-hydroxybenzoic acid and benzylthiourea. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.

Eigenschaften

CAS-Nummer

60834-51-7

Molekularformel

C15H17N3O3S

Molekulargewicht

319.4 g/mol

IUPAC-Name

4-amino-2-hydroxybenzoic acid;benzylthiourea

InChI

InChI=1S/C8H10N2S.C7H7NO3/c9-8(11)10-6-7-4-2-1-3-5-7;8-4-1-2-5(7(10)11)6(9)3-4/h1-5H,6H2,(H3,9,10,11);1-3,9H,8H2,(H,10,11)

InChI-Schlüssel

QBTYQWHGIUGKDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=S)N.C1=CC(=C(C=C1N)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.